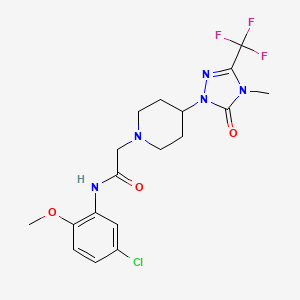
N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H21ClF3N5O3 and its molecular weight is 447.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a chloro-methoxyphenyl moiety and a piperidine ring substituted with a triazole derivative. Its molecular formula is C₁₈H₁₈ClF₃N₄O₂, with a molecular weight of approximately 457.9 g/mol. The presence of trifluoromethyl and chloro groups suggests potential lipophilicity, influencing its bioactivity and pharmacokinetics.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study highlighted that compounds containing triazole rings demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The specific compound may share similar mechanisms due to the structural similarities with known active triazoles.
Antitumor Activity
The compound's potential as an anticancer agent is supported by structure-activity relationship (SAR) studies. Compounds with similar structural motifs have shown promising results in inhibiting tumor cell proliferation. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity against cancer cell lines . In vitro assays have demonstrated that such compounds can induce apoptosis in cancer cells, making them candidates for further development as antitumor agents.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with piperidine rings may possess neuroprotective properties. A recent study indicated that piperidine derivatives could modulate neurotransmitter levels and protect neuronal cells from oxidative stress . This opens avenues for exploring the compound's efficacy in neurodegenerative diseases.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmission.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in malignant cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of structurally related compounds:
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF3N5O3/c1-25-16(18(20,21)22)24-27(17(25)29)12-5-7-26(8-6-12)10-15(28)23-13-9-11(19)3-4-14(13)30-2/h3-4,9,12H,5-8,10H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYUZLNMUNRPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














